Boc-7-Bromo-D-tryptophan

Catalog No.
S3316202
CAS No.
1384101-99-8
M.F
C16H19BrN2O4
M. Wt
383.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-7-Bromo-D-tryptophan

CAS Number

1384101-99-8

Product Name

Boc-7-Bromo-D-tryptophan

IUPAC Name

(2R)-3-(7-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C16H19BrN2O4

Molecular Weight

383.24 g/mol

InChI

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m1/s1

InChI Key

XQVLODKGIHVFTP-GFCCVEGCSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2Br)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2Br)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=CC=C2Br)C(=O)O

Description

The exact mass of the compound Boc-7-Bromo-D-tryptophan is 382.05282 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-7-Bromo-D-Tryptophan is a derivative of the amino acid tryptophan, specifically modified by the addition of a bromine atom at the 7-position of the indole ring. The compound is characterized by its molecular formula C₁₆H₁₉BrN₂O₄ and a molecular weight of 383.24 g/mol. The "Boc" (tert-butoxycarbonyl) group serves as a protective group for the amino functionality, making it valuable in peptide synthesis and organic chemistry applications. This compound is part of a broader class of brominated tryptophans, which have garnered interest due to their potential biological activities and applications in drug development.

Typical of amino acids and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for further functionalization.
  • Peptide Bond Formation: The protected amino group can react with carboxylic acids or activated esters to form peptides.
  • Deprotection: The Boc group can be removed under acidic conditions, exposing the free amine for further reactions.

These reactions are essential for synthesizing complex peptides and studying structure-activity relationships in pharmacological contexts.

Boc-7-Bromo-D-Tryptophan exhibits various biological activities, particularly in neuropharmacology. Bromotryptophan derivatives have been studied for their roles as:

  • Anticonvulsants: They may modulate neurotransmitter systems, providing therapeutic effects in seizure disorders.
  • Sleep-Inducing Agents: Some studies suggest that brominated tryptophans can influence sleep patterns by affecting serotonin pathways.
  • Anthelmintic Agents: Compounds containing bromotryptophan have shown efficacy against parasitic infections, particularly those caused by helminths .

Several synthesis methods for Boc-7-Bromo-D-Tryptophan have been developed:

  • Halogenation of Tryptophan: This involves brominating tryptophan at the 7-position using brominating agents, followed by protection of the amino group with the Boc group.
  • Enzymatic Resolution: Optical resolution techniques utilizing enzymes like D-aminoacylase can yield enantiopure forms of bromotryptophans from racemic mixtures .
  • Regioselective Indole Alkylation: A two-step process where unprotected bromoindoles are alkylated to introduce the bromine at the desired position .

These methods highlight the versatility and accessibility of Boc-7-Bromo-D-Tryptophan for research and industrial applications.

Boc-7-Bromo-D-Tryptophan finds applications in various fields:

  • Peptide Synthesis: Its use as a building block in peptide synthesis allows researchers to explore new therapeutic peptides.
  • Drug Development: The compound's unique biological properties make it a candidate for developing novel drugs targeting neurological disorders and parasitic infections.
  • Biochemical Research: It serves as a tool in studying enzyme interactions and metabolic pathways involving tryptophan derivatives .

Research has indicated that Boc-7-Bromo-D-Tryptophan interacts with several biological targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in neurotransmitter metabolism, impacting serotonin levels.
  • Receptor Modulation: Studies suggest that bromotryptophans can modulate receptor activity, influencing neuronal excitability and signaling pathways .

These interactions underline its potential as a pharmacological agent.

Boc-7-Bromo-D-Tryptophan shares structural similarities with other halogenated tryptophans and derivatives. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
7-Bromo-D-TryptophanBromination at position 7 without Boc protectionDirectly involved in neurotransmitter modulation
6-Bromo-D-TryptophanBromination at position 6Different receptor interaction profile
5-Bromo-L-TryptophanBromination at position 5Potential anti-cancer properties
7-Chloro-D-TryptophanChlorination instead of brominationDifferent biological activity

Boc-7-Bromo-D-Tryptophan's unique combination of a protective group and specific halogenation position distinguishes it from these similar compounds, enhancing its utility in synthetic chemistry and biological research.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

382.05282 g/mol

Monoisotopic Mass

382.05282 g/mol

Heavy Atom Count

23

Dates

Modify: 2023-07-26

Explore Compound Types